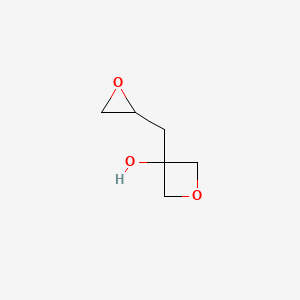

3-(Oxiran-2-ylmethyl)oxetan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

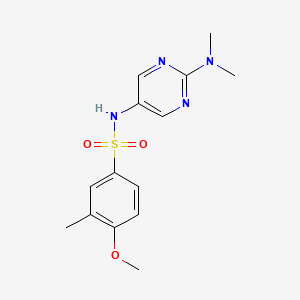

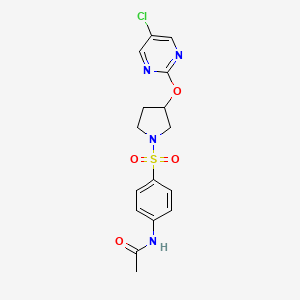

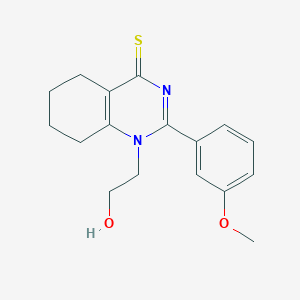

“3-(Oxiran-2-ylmethyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . The compound is in liquid form .

Synthesis Analysis

The synthesis of oxetane derivatives, such as “3-(Oxiran-2-ylmethyl)oxetan-3-ol”, often involves the ring-opening of epoxides . A highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide, has been reported . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The InChI code for “3-(Oxiran-2-ylmethyl)oxetan-3-ol” is 1S/C6H10O3/c7-6(3-8-4-6)1-5-2-9-5/h5,7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The formation of oxetane rings from an epoxide requires moderate heating and has been modeled computationally at the density functional theory MP2 level of theory . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .Physical And Chemical Properties Analysis

“3-(Oxiran-2-ylmethyl)oxetan-3-ol” is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications

Synthesis of New Oxetane Derivatives

The compound is used in the synthesis of new oxetane derivatives . These derivatives have driven numerous studies into the synthesis of new oxetane derivatives .

Formation of Oxetane through Epoxide Opening

The compound plays a crucial role in the formation of oxetane through epoxide opening with Trimethyloxosulfonium Ylide . This process involves the initial formation of the epoxide followed by ring opening .

Accessing a Range of Oxetane Derivatives

The compound is used to access a range of oxetane derivatives . This is achieved by treating monosubstituted epoxides with dimethyloxosulfonium methyl-ide .

Formation of 2-Hydroxymethyloxetane Motif

The compound is used in the formation of the 2-hydroxymethyloxetane motif . This motif is formed in good yield following acetal deprotection .

Synthesis of β-Hydroxy Esters

The compound is used in the synthesis of β-hydroxy esters . A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished .

Preparation of Oxetan-3-ol

The compound can be prepared efficiently in a good yield using a protocol that involves a ring opening reaction of terminal epoxides with 2-bromobenzoic acid .

Mechanism of Action

Safety and Hazards

The safety data sheet for a related compound, Oxetan-3-ol, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

While the specific future directions for “3-(Oxiran-2-ylmethyl)oxetan-3-ol” are not mentioned in the search results, the use of oxetanes in drug discovery is a growing field . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . Once one of them gains FDA approval, the enthusiasm toward its utility in drug discovery is expected to grow exponentially .

properties

IUPAC Name |

3-(oxiran-2-ylmethyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(3-8-4-6)1-5-2-9-5/h5,7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGWHDSFCZOWOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2(COC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-ylmethyl)oxetan-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxybenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2451403.png)

![6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2451404.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2451406.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2451409.png)